molecular formula C9H7ClF2O2 B7810367 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone

Cat. No.: B7810367
M. Wt: 220.60 g/mol
InChI Key: LMNLIHDEIICTBM-UHFFFAOYSA-N
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Description

Contextualization within Organofluorine Chemistry and Alpha-Haloketone Research

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, is a rapidly expanding field due to the unique properties that fluorine atoms impart upon organic molecules. ncn.gov.plnih.gov Fluorinated compounds are prominent in pharmaceuticals, agrochemicals, and advanced materials because the inclusion of fluorine can significantly alter a molecule's chemical, physical, and biological characteristics. ncn.gov.plnih.govmdpi.com

Within this broad field, alpha-haloketones represent a critical class of synthetic intermediates. nih.gov These compounds are characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement makes them highly reactive electrophiles, useful in a wide range of chemical transformations. beilstein-journals.orgnih.gov The reactivity of α-haloketones stems from the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond and increases the electron deficiency at the α-carbon. nih.gov

2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is situated at the intersection of these two areas. It is not only an organofluorine compound but also a polyhalogenated alpha-haloketone. The presence of both two fluorine atoms and a chlorine atom at the alpha position creates a highly activated molecule with distinct reactivity compared to its mono-halogenated counterparts. nih.govbeilstein-journals.org This dual classification makes it a subject of interest for researchers developing new synthetic methods and constructing novel fluorinated molecules.

Strategic Importance of Fluorinated Ketone Scaffolds in Advanced Organic Synthesis

Ketones are highly valuable starting materials in organic synthesis due to the vast array of transformations they can undergo. rsc.org When fluorine is incorporated into a ketone scaffold, its strategic importance increases significantly. The introduction of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets, a strategy widely employed in medicinal chemistry. researchgate.net

Fluorinated ketone scaffolds, such as this compound, serve as versatile building blocks for several key applications:

Synthesis of Heterocycles: Alpha-haloketones are foundational precursors for synthesizing a wide variety of heterocyclic compounds containing nitrogen, oxygen, or sulfur. mdpi.comnih.govresearchgate.net These heterocyclic systems are core components of many pharmacologically active agents.

Introduction of Fluorinated Moieties: These scaffolds provide a direct method for incorporating gem-difluoro or chlorodifluoromethyl groups into larger molecules. Such groups are of high interest in the development of new drugs and agrochemicals.

Cascade Reactions: The reactivity of fluorinated ketones can be harnessed in cascade reactions, where multiple chemical bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity. ncn.gov.pl

The development of synthetic methods utilizing these fluorinated scaffolds is crucial for accessing novel chemical entities for various applications, from drug discovery to materials science. chimia.ch

Structural Features and the Interplay of Halogenation and Aromatic Substitution in Chemical Reactivity

The chemical reactivity of this compound is a direct result of the interplay between its three key structural components: the α-chloro-α,α-difluoroethyl group, the carbonyl group, and the 4-methoxyphenyl (B3050149) ring.

FeatureDescriptionImpact on Reactivity
α-Chloro-α,α-difluoroethyl Group Contains three electron-withdrawing halogen atoms (two fluorine, one chlorine) on the carbon adjacent to the carbonyl.Increases the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. The chlorine atom is a good leaving group for SN2 reactions.
Carbonyl Group (C=O) An electron-withdrawing group that is also a site for nucleophilic addition.Activates the adjacent α-carbon, enhancing its susceptibility to nucleophiles. The carbonyl carbon itself can be attacked by nucleophiles. beilstein-journals.org
4-Methoxyphenyl Group An aromatic ring with an electron-donating methoxy (B1213986) (-OCH3) substituent at the para position.The electron-donating nature of the methoxy group can influence the electronic properties of the carbonyl group, potentially modulating its reactivity toward nucleophiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNLIHDEIICTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Chloro 2,2 Difluoro 1 4 Methoxyphenyl Ethanone

Nucleophilic Reactivity at the Alpha-Carbon

The primary site for nucleophilic attack on 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone is the alpha-carbon, which is bonded to both the carbonyl group and the halogen atoms. This reactivity is central to its utility as a building block for more complex molecules.

The electrophilicity of the alpha-carbon in this compound is significantly enhanced by the cumulative electron-withdrawing effects of the attached substituents. The two fluorine atoms, being the most electronegative elements, exert a powerful inductive effect, drawing electron density away from the alpha-carbon. nih.gov This effect is further amplified by the adjacent carbonyl group, which also acts as an electron-withdrawing group.

The chlorine atom serves a dual role. While it is also electron-withdrawing, its primary contribution to the reactivity of the alpha-carbon is its ability to function as an effective leaving group in nucleophilic substitution reactions. The combination of strong inductive withdrawal from the fluorine atoms and the presence of a good leaving group (chloride ion) makes the alpha-carbon highly susceptible to attack by a wide range of nucleophiles. up.ac.za

Computational studies on similar α-haloketones confirm that halogens alpha to a carbonyl group are generally more reactive towards nucleophilic substitution than their simple halo-alkane counterparts. The orbital overlap between the C-X (halogen) bond and the π-system of the carbonyl group activates the substrate for SN2 displacement. beilstein-journals.org The presence of two fluorine atoms is expected to greatly amplify this activation.

Table 1: Relative Reactivity of α-Halogenated Ketones in Nucleophilic Substitution.
Substrate (R-C(O)-CH₂X)Relative Rate (X=Cl)Comments
R-C(O)-CH₂FSlowerStrong C-F bond, poor leaving group.
R-C(O)-CH₂Cl1Baseline for comparison. Good leaving group.
R-C(O)-CH₂BrFasterExcellent leaving group.
R-C(O)-CF₂ClSignificantly FasterStrong inductive withdrawal from gem-difluoro group greatly enhances electrophilicity.

Note: The data in Table 1 is illustrative and based on general principles of reactivity. Specific rate constants for this compound require empirical determination.

Nucleophilic substitution at the alpha-carbon of this compound can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, each with distinct stereochemical consequences. Since the alpha-carbon is prochiral, the substitution reaction can lead to the formation of a new stereocenter, making the stereochemical outcome a critical consideration.

In an SN2 (bimolecular nucleophilic substitution) reaction, the nucleophile attacks the alpha-carbon from the side opposite to the leaving group (chloride). This backside attack occurs in a single, concerted step, leading to an inversion of the stereochemical configuration at the alpha-carbon. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given the high reactivity of α-haloketones, the SN2 pathway is a common mechanism for these substrates. researchgate.net

In an SN1 (unimolecular nucleophilic substitution) reaction, the leaving group departs first, forming a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability. This results in a racemic mixture of both possible stereoisomers (enantiomers). This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. The α-keto carbocation intermediate formed from this compound would be stabilized by the adjacent carbonyl group and the para-methoxyphenyl ring, making the SN1 pathway plausible under certain conditions. scholaris.ca

The choice between these pathways is influenced by factors such as the nature of the nucleophile, solvent polarity, and temperature. For many weakly basic nucleophiles, reactions of α-haloketones are found to follow SN2 kinetics. acs.org

Carbonyl Group Transformations

The carbonyl group of this compound is also a reactive center, susceptible to nucleophilic addition reactions. These transformations are fundamental in modifying the core structure of the molecule.

The ketone functionality can be reduced to a secondary alcohol. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. commonorganicchemistry.combohrium.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. youtube.comlibretexts.org Subsequent protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), yields the final alcohol product.

The reduction of this compound with sodium borohydride would yield 2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanol. This reaction is generally chemoselective, meaning NaBH₄ will typically reduce the ketone without affecting the C-Cl bond or the aromatic ring under standard conditions.

Table 2: Typical Carbonyl Reduction Reaction.
ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol (CH₃OH) or Ethanol (C₂H₅OH)2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanol

The carbonyl group can participate in condensation reactions, which form new carbon-carbon bonds. These reactions typically involve the formation of an enolate intermediate, followed by reaction with an electrophile. However, for this compound, the extreme reactivity of the alpha-carbon towards substitution often complicates or precludes typical enolate-based condensation reactions at that position.

Nevertheless, the carbonyl carbon itself remains electrophilic and can react with various carbon nucleophiles. For instance, in a Grignard or organolithium reaction, an organometallic reagent would add to the carbonyl group, leading to a tertiary alcohol after workup.

Condensation reactions involving external enolates or other nucleophiles are also possible. For example, in a reaction analogous to the aldol (B89426) condensation, a pre-formed enolate could attack the carbonyl carbon of this compound. researchgate.net Similarly, reactions with stabilized carbanions, such as those derived from malonic esters (in a Knoevenagel-type condensation), could occur at the carbonyl carbon, although such reactions would compete with substitution at the highly reactive alpha-carbon. The chemoselectivity of such processes would be highly dependent on the specific nucleophile and reaction conditions used. acs.orgacs.org

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. Kinetic studies of nucleophilic substitution on similar α-haloketones have shown that these reactions are significantly faster than those of corresponding alkyl halides. up.ac.za

For an SN2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, following a second-order rate law: Rate = k[Substrate][Nucleophile]

The rate constant, k, is influenced by the activation energy (Ea) of the reaction. The presence of the carbonyl and gem-difluoro groups lowers the activation energy for nucleophilic attack at the alpha-carbon by stabilizing the transition state. The electron-withdrawing nature of these groups helps to delocalize the developing negative charge on the transition state, making it more stable and easier to form.

Thermodynamically, the substitution reactions are typically favorable (exergonic) because the newly formed bond between the nucleophile and the alpha-carbon is often stronger than the broken C-Cl bond, and the formation of a stable chloride ion is an entropically and enthalpically favorable process.

In carbonyl reduction, the reaction is generally thermodynamically downhill due to the formation of a stable C-H and O-H bond in the alcohol product from the C=O π-bond and H-H bond (or equivalent from the hydride reagent).

Table 3: Representative Kinetic Parameters for SN2 Reactions of α-Halo Ketones with a Nucleophile (e.g., Iodide ion).
SubstrateSolventRelative Rate Constant (k_rel)Activation Energy (Ea)
1-ChlorobutaneAcetone1Higher
1-Chloro-2-butanoneAcetone~35,000Lower
2-Chloro-1-phenylethanone (Phenacyl chloride)AcetoneEven higherLower

Note: The data in Table 3 are illustrative, based on known principles of α-haloketone reactivity, to demonstrate the activating effect of the carbonyl group. researchgate.net The actual values for this compound would need to be determined experimentally.

Elucidation of Reaction Mechanisms

A thorough understanding of a compound's reaction mechanisms is fundamental to its effective application in chemical synthesis. For this compound, this involves exploring the transient species and pathways that govern its transformations.

Radical Intermediates and Pathways

The presence of a halogen at the α-position to a carbonyl group suggests the potential for radical-based reactions. Homolytic cleavage of the carbon-chlorine bond, often initiated by photolysis or radical initiators, would generate an α-keto radical. This highly reactive intermediate could then participate in a variety of pathways, including:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a suitable donor, leading to the formation of 2,2-difluoro-1-(4-methoxyphenyl)ethanone (B55888).

Addition to Alkenes: The radical could add across a carbon-carbon double bond, forming a new carbon-carbon bond and propagating a radical chain.

Dimerization: Two radicals could couple to form a dimer.

However, specific studies detailing the conditions under which this compound forms radical intermediates and the subsequent reaction pathways have not been found in the current body of scientific literature. Without experimental data, such as product analysis from radical reactions or spectroscopic observation of radical species, any proposed pathway remains speculative.

Role of Tautomerism (Keto-Enol) in Reactivity

Keto-enol tautomerism is a fundamental equilibrium process for carbonyl compounds possessing an α-hydrogen. In the case of this compound, the presence of an α-chloro and two α-fluoro substituents significantly influences the acidity of any potential α-hydrogen, and thus the position of the keto-enol equilibrium.

The enol form, 2-chloro-2,2-difluoro-1-(4-methoxyphenyl)ethen-1-ol, would feature a carbon-carbon double bond and a hydroxyl group. The reactivity of the enol tautomer is distinct from the keto form. The electron-rich double bond of the enol can act as a nucleophile, reacting with various electrophiles.

Derivatives, Analogues, and Structural Modifications for Research Exploration

Systematic Variation of Halogenation Patterns

The nature and number of halogen atoms at the carbon adjacent to the carbonyl group (the alpha-position) are critical determinants of the molecule's electrophilicity and its utility as a synthetic intermediate. researchgate.netmdpi.com Research into analogous compounds involves altering this halogen arrangement to modulate reactivity.

The synthesis and study of analogues with varying degrees of fluorination and halogenation offer insights into structure-activity relationships. While the parent compound features a unique chlorodifluoromethyl group, related structures with monofluoromethyl, difluoromethyl, and non-fluorinated dihalo groups serve as important comparators. For instance, the reactivity of 2,2-difluoro-1-(4-methoxyphenyl)ethanone (B55888), which lacks the chlorine atom, provides a baseline for understanding the specific contribution of the alpha-chloro substituent.

Conversely, non-fluorinated analogues such as 2-chloro-1-(4-methoxyphenyl)ethanone (B184251) are well-studied precursors in organic synthesis. rsc.orgnih.gov The presence of a single chlorine atom makes the alpha-carbon highly susceptible to nucleophilic substitution, a common pathway for constructing more complex molecules. Dihalo analogues, where both fluorine atoms are replaced by other halogens (e.g., 2,2-dichloro-1-(4-methoxyphenyl)ethanone), would be expected to exhibit different steric and electronic profiles, influencing their reaction kinetics and pathways.

Table 1: Comparison of Alpha-Position Halogenation Patterns
Compound StructureCompound NameKey Halogenation FeatureNotes on Reactivity/Significance
Structure of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanoneThis compound-CF2ClServes as a difluorocarbene precursor under basic conditions and features a highly electrophilic carbonyl carbon. cas.cn
Structure of 2,2-difluoro-1-(4-methoxyphenyl)ethanone2,2-Difluoro-1-(4-methoxyphenyl)ethanone-CF2HLacks the alpha-chloro leaving group, altering its synthetic utility compared to the parent compound.
Structure of 2-Chloro-1-(4-methoxyphenyl)ethanone2-Chloro-1-(4-methoxyphenyl)ethanone-CH2ClA widely used alkylating agent and precursor for heterocyclic synthesis due to the labile chlorine atom. rsc.org

Expanding the range of halogens at the alpha-position beyond chlorine and fluorine introduces further diversity. Alpha-haloketones, including α-bromo and α-iodo derivatives, are recognized as pivotal precursors for a wide array of pharmacologically important compounds and heterocyclic systems such as thiazoles and oxazoles. researchgate.netmdpi.com The reactivity of the carbon-halogen bond generally increases from C-F to C-I, making α-bromo and α-iodo acetophenones more reactive alkylating agents than their chloro-analogue.

The synthesis of these analogues can be achieved through the direct halogenation of the corresponding acetophenone (B1666503). mdpi.com For example, α-bromination is commonly performed using reagents like N-bromosuccinimide (NBS). researchgate.net The resulting 2-bromo-1-(4-methoxyphenyl)ethanone and its di- and tri-halogenated counterparts serve as versatile building blocks. The combination of different halogens, such as in a potential 2-bromo-2,2-difluoro-1-(4-methoxyphenyl)ethanone, could offer unique reactivity profiles, merging the properties endowed by the gem-difluoro group with the high reactivity of the C-Br bond.

Modification of the Aromatic Ring

The substituted phenyl ring is another key area for structural modification. Altering the position or nature of the substituents on the aromatic ring can significantly impact the electronic properties of the entire molecule, particularly the reactivity of the carbonyl group and the alpha-carbon.

The 4-methoxy (para) substitution in the parent compound has a distinct electronic influence. As an electron-donating group through resonance, it increases the electron density of the aromatic ring and influences the reactivity of the ketone. Investigating positional isomers, such as 2-chloro-2,2-difluoro-1-(2-methoxyphenyl)ethanone (B7973514) (ortho) or 2-chloro-2,2-difluoro-1-(3-methoxyphenyl)ethanone (B7973520) (meta), would reveal the effects of steric hindrance and altered electronic communication. For instance, moving the methoxy (B1213986) group to the ortho position could sterically hinder the approach of nucleophiles to the carbonyl group.

Replacing the methoxy group with a hydroxyl group, as in 2-chloro-1-(3-hydroxyphenyl)ethanone, also provides a point of comparison. nih.govresearchgate.net The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing reaction mechanisms and intermolecular interactions in a way the methoxy group cannot.

Introducing additional substituents onto the aromatic ring provides a powerful method for tuning the molecule's electrophilicity. Adding strong electron-withdrawing groups, such as fluorine atoms, is a common strategy in medicinal chemistry. Analogues like 2-chloro-1-(2,4-difluorophenyl)ethanone and 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) are examples of this approach. sigmaaldrich.comnih.govscbt.com The additional fluorine atoms make the aromatic ring electron-deficient, which in turn increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Conversely, adding electron-donating groups, such as alkyl substituents, can have the opposite effect. Studies on related 4-alkyl-2-methoxyphenols show that increasing alkyl substitution at the para position can influence reaction rates and the stability of intermediates. nih.gov Applying this to the target compound, an analogue like 2-chloro-2,2-difluoro-1-(4-ethylphenyl)ethanone would be expected to have a less electrophilic carbonyl group compared to the methoxy-substituted parent. These modifications allow for a systematic study of substituent effects on reactivity, a fundamental concept in physical organic chemistry. nih.govrsc.org

Table 2: Examples of Aromatic Ring Modifications and Their Electronic Effects
Compound StructureCompound NameModificationElectronic Effect of Substituent(s)
Structure of 2-Chloro-1-(4-methoxyphenyl)ethanone2-Chloro-1-(4-methoxyphenyl)ethanone4-Methoxy groupElectron-donating (by resonance)
Structure of 2-Chloro-1-(3-hydroxyphenyl)ethanone2-Chloro-1-(3-hydroxyphenyl)ethanone3-Hydroxy groupElectron-withdrawing (by induction), weak electron-donating (by resonance)
Structure of 2-Chloro-1-(2,4-difluorophenyl)ethanone2-Chloro-1-(2,4-difluorophenyl)ethanone2,4-Difluoro groupsStrongly electron-withdrawing (by induction)
Structure of 2-Chloro-1-(3,4-difluorophenyl)ethanone2-Chloro-1-(3,4-difluorophenyl)ethanone3,4-Difluoro groupsStrongly electron-withdrawing (by induction)

Synthesis of Complex Molecular Architectures and Intermediates

Halogenated acetophenones are highly valued as building blocks in organic synthesis due to the presence of two reactive centers: the carbonyl group and the halogenated alpha-carbon. These compounds serve as key intermediates in the synthesis of more complex molecules, particularly pharmaceuticals and bioactive compounds.

For example, the analogue 2-chloro-2',4'-difluoroacetophenone (B28241) is a known precursor in the synthesis of the antifungal agent fluconazole. It is also used to prepare other valuable intermediates, such as 2,2-difluoro enol phosphates. cas.cn The labile alpha-chloro group is readily displaced by various nucleophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. In one documented pathway, 2-chloro-2'4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole (B1630318) to form an intermediate that is subsequently converted into a triazolyl acetophenone derivative, a core structure in many antifungal drugs. google.com The ability of these compounds to act as precursors to highly reactive species like difluorocarbene further expands their synthetic utility. cas.cn This versatility makes the broader class of α-haloacetophenones indispensable for building complex molecular frameworks, especially in the development of novel therapeutic agents. researchgate.netmdpi.com

Construction of Heterocyclic Systems (e.g., Nitrogen, Sulfur, Oxygen-Containing Rings)

The electrophilic nature of the carbonyl carbon and the presence of a good leaving group (chloride) on the adjacent carbon make this compound an ideal substrate for cyclization reactions with various dinucleophiles. These reactions provide access to a range of five- and six-membered heterocyclic compounds, many of which are important pharmacophores.

Nitrogen-Containing Heterocycles:

The synthesis of nitrogen-containing heterocycles, such as pyrimidines and imidazoles, can be achieved through the condensation of this compound with amidines, ureas, or guanidines. For instance, the reaction with an amidine would proceed through an initial nucleophilic attack of one of the amidine nitrogens on the carbonyl carbon, followed by an intramolecular nucleophilic substitution of the chloride by the other nitrogen, leading to the formation of a dihydropyrimidine (B8664642) ring. Subsequent aromatization would yield the corresponding fluorinated pyrimidine (B1678525) derivative.

ReagentHeterocyclic ProductKey Reaction Type
AmidinesPyrimidinesCondensation/Cyclization
Ureas/ThioureasPyrimidinones (B12756618)/ThionesCondensation/Cyclization
GuanidinesAminopyrimidinesCondensation/Cyclization

Sulfur-Containing Heterocycles:

A classic approach to the synthesis of thiazoles, a prominent sulfur-containing heterocycle, is the Hantzsch thiazole (B1198619) synthesis. nih.govorganic-chemistry.orgrsc.org This method involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). In the case of this compound, condensation with thiourea is expected to yield a 2-amino-4-(4-methoxyphenyl)-5,5-difluorothiazole derivative. The reaction mechanism involves the initial formation of a thiazolinium salt intermediate, which then deprotonates to form the aromatic thiazole ring.

ReagentHeterocyclic ProductSynthetic Method
Thiourea2-AminothiazolesHantzsch Thiazole Synthesis
Thioamides2,4-Disubstituted ThiazolesHantzsch Thiazole Synthesis

Oxygen-Containing Heterocycles:

Similarly, the construction of oxygen-containing heterocycles like oxazoles can be accomplished. The Robinson-Gabriel synthesis, for example, utilizes a 2-acylamino-ketone which undergoes intramolecular cyclization and dehydration. wikipedia.orgwikiwand.com To employ this compound in such a synthesis, it would first need to be converted to the corresponding 2-acylamino derivative. This intermediate could then be cyclized under acidic or dehydrating conditions to furnish a 2,4-disubstituted-5-fluorooxazole.

Reagent (after initial modification)Heterocyclic ProductSynthetic Method
Amide (from 2-amino derivative)OxazolesRobinson-Gabriel Synthesis

Utility in Building More Elaborate Fluorinated Scaffolds

Beyond the synthesis of fundamental heterocyclic systems, this compound serves as a valuable precursor for the introduction of the 4-methoxyphenyl-difluoroacetyl moiety into larger and more complex molecular frameworks. The presence of fluorine atoms can significantly influence the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov

The reactivity of the α-chloro-α,α-difluoro ketone allows for its use in various carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can be employed in nucleophilic substitution reactions where the chloride is displaced by a variety of nucleophiles, effectively tethering the fluorinated scaffold to another molecule.

Furthermore, the carbonyl group itself can be a site for further elaboration. It can undergo reactions such as aldol (B89426) condensations, Wittig reactions, or reductions to the corresponding alcohol, which can then be used in subsequent transformations. These modifications allow for the extension of the molecular framework and the introduction of additional functional groups.

The strategic incorporation of the 2,2-difluoro-1-(4-methoxyphenyl)ethanone unit is of particular interest in the design of novel agrochemicals and pharmaceuticals. nih.govccspublishing.org.cnresearchgate.netresearchgate.net The difluoromethyl group is a well-known bioisostere of a hydroxyl group or a thiol, and its presence can lead to enhanced biological activity and improved pharmacokinetic profiles.

TransformationResulting StructurePotential Application
Nucleophilic SubstitutionElongated chain with a difluoro ketoneSynthesis of complex natural product analogs
Carbonyl ReductionFluorinated secondary alcoholPrecursor for fluorinated esters and ethers
Aldol Condensationβ-Hydroxy difluoro ketoneBuilding block for polyketide-like structures

Advanced Spectroscopic and Structural Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural confirmation of 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone, offering unambiguous evidence of its constitution through the analysis of ¹H, ¹³C, and ¹⁹F nuclei.

A comprehensive NMR analysis is essential for verifying the molecular structure. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted by analyzing its constituent parts and related analogs.

¹H NMR: The proton NMR spectrum is expected to be characterized by signals from the 4-methoxyphenyl (B3050149) group. This would include a singlet for the methoxy (B1213986) (-OCH₃) protons, typically found around 3.8 ppm. The aromatic protons would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Based on data for 4-methoxyacetophenone, the aromatic protons adjacent to the ether group would appear upfield (around 6.9 ppm), while the protons adjacent to the carbonyl group would appear downfield (around 7.9 ppm). rsc.org

¹³C NMR: The carbon NMR spectrum would provide a full count of the unique carbon atoms in the molecule. Key resonances would include the carbonyl carbon (C=O), the quaternary carbon of the -CF₂Cl group, and the distinct carbons of the 4-methoxyphenyl ring. For the related 4-methoxyacetophenone, characteristic peaks appear at approximately 197 ppm (C=O), 164 ppm (C-OCH₃), 130 ppm (aromatic CH ortho to carbonyl), 114 ppm (aromatic CH ortho to methoxy), and 55 ppm (-OCH₃). rsc.org The introduction of the α-chloro-α,α-difluoro group would significantly shift the carbonyl resonance and introduce a new quaternary carbon signal, which would be split due to coupling with the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a critical tool for confirming the presence of the -CF₂Cl group. It is expected to show a single resonance, as the two fluorine atoms are chemically equivalent. For the analogous compound 2-chloro-2,2-difluoroacetophenone (B1203941), the ¹⁹F NMR signal appears as a singlet. beilstein-journals.org The precise chemical shift would be indicative of the electronic environment created by the adjacent carbonyl and chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound based on Analogous Compounds
NucleusFunctional GroupPredicted Chemical Shift (ppm)Basis of Prediction
¹HAromatic H (ortho to -C=O)~7.9Data from 4-methoxyacetophenone rsc.org
¹HAromatic H (ortho to -OCH₃)~6.9Data from 4-methoxyacetophenone rsc.org
¹HMethoxy (-OCH₃)~3.8Data from 4-methoxyacetophenone rsc.org
¹³CCarbonyl (C=O)>185 (predicted shift)Data from 2-chloro-2,2-difluoroacetophenone and 4-methoxyacetophenone rsc.org
¹³CAromatic C-OCH₃~164Data from 4-methoxyacetophenone rsc.org
¹³CAromatic CH (ortho to -C=O)~130Data from 4-methoxyacetophenone rsc.org
¹³CAromatic C (ipso to -C=O)~130Data from 4-methoxyacetophenone rsc.org
¹³CAromatic CH (ortho to -OCH₃)~114Data from 4-methoxyacetophenone rsc.org
¹³CMethoxy (-OCH₃)~55Data from 4-methoxyacetophenone rsc.org
¹³C-CF₂ClHighly split signal (quartet)General principles of ¹³C NMR
¹⁹F-CF₂ClSingletData from related fluorinated pyrimidinones (B12756618) beilstein-journals.org

In fluorinated aromatic ketones, through-space spin-spin coupling between fluorine atoms and nearby protons or carbons can provide valuable information about the molecule's preferred conformation. acs.org For a molecule like this compound, this type of analysis is less likely to be informative for the rotational preference around the aryl-carbonyl bond because the fluorine atoms are on the acetyl group rather than the aromatic ring. However, should any long-range H-F or C-F coupling be observed, it could indicate specific spatial proximities between the -CF₂Cl group and the aromatic ring protons, suggesting a locked or heavily biased conformation. Such couplings occur when the interacting nuclei are closer than the sum of their van der Waals radii, providing a direct probe of molecular geometry. acs.org

Dynamic NMR (DNMR) studies could potentially be used to investigate the rotational barrier around the single bond connecting the carbonyl group and the 4-methoxyphenyl ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent aromatic protons, if such inequivalence is induced by the conformation of the α-chloro-α,α-difluoroacetyl group. However, published DNMR studies specifically investigating this rotational isomerism in this compound are not available in the surveyed literature. Tautomeric equilibria, such as keto-enol tautomerism, are not expected to be significant for this compound under normal conditions due to the lack of an α-hydrogen atom.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch. For aromatic ketones, this peak typically appears in the range of 1685-1666 cm⁻¹. Other significant peaks would include C-O stretching vibrations from the methoxy group and the ether linkage to the ring (typically in the 1250-1000 cm⁻¹ region), C-F stretching modes (usually strong bands in the 1400-1000 cm⁻¹ region), and a C-Cl stretch (typically found between 800-600 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1600-1400 cm⁻¹ region.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic3100-3000Medium
C-H Stretch-OCH₃2950-2850Medium
C=O StretchKetone1700-1680Strong
C=C StretchAromatic Ring1600-1450Medium-Strong
C-F StretchFluoroalkane1400-1000Strong
C-O StretchAryl Ether1275-1200Strong
C-Cl StretchChloroalkane800-600Medium

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman scattering is dependent on changes in polarizability. For this compound, the symmetric vibrations of the aromatic ring are often strong and well-defined in the Raman spectrum. The C=O stretch is also Raman active. The C-F and C-Cl bonds, due to their polarizability, would also be expected to produce observable Raman signals. While specific research on the Raman spectrum of this compound is limited, data for structurally similar molecules like 3'-Chloro-4'-methoxyacetophenone confirm the utility of Raman spectroscopy for characterizing this class of compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for elucidating the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry for Molecular Formula Determination

No specific high-resolution mass spectrometry (HRMS) data for this compound, which would provide an exact mass measurement to confirm its molecular formula (C₉H₇ClF₂O₂), were found in the reviewed sources.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Information detailing the fragmentation pattern of this compound through tandem mass spectrometry (MS/MS) is not available in the public domain. Such an analysis would typically involve the isolation and fragmentation of a precursor ion to provide insights into the compound's structural connectivity.

X-ray Crystallography for Solid-State Structural Elucidation

There are no published X-ray crystallography studies for this compound. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Advanced Chromatographic Analysis for Purity and Isomeric Mixtures

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific methods or research findings utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, such as for purity assessment or the identification of isomeric impurities, have not been reported in the available literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Similarly, no specific High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods developed for the separation, quantification, or purity analysis of this compound could be located in the searched scientific databases and literature.

Based on a thorough review of the available search results, it is not possible to generate the requested article focusing solely on the chemical compound “this compound.”

The explicit instructions require a detailed analysis based on specific computational and theoretical chemistry investigations for this particular molecule, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Molecular Dynamics (MD) simulations.

Generating content using information from different molecules would be scientifically inaccurate and would violate the core instructions of the prompt. Therefore, without the necessary source material on "this compound," an article that is "thorough, informative, and scientifically accurate" as per the user's request cannot be created.

Computational and Theoretical Chemistry Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Computational and theoretical chemistry provides powerful tools for predicting the chemical behavior and properties of molecules like 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are significant in this domain. These models establish a mathematical correlation between the structural or property-based descriptors of a compound and its biological activity (QSAR) or physicochemical properties (QSPR).

While specific, in-depth QSAR and QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand its predicted behavior. The development of a robust QSAR or QSPR model for this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular volume and surface area.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and orbital energies (HOMO/LUMO).

Physicochemical descriptors: These include properties like lipophilicity (LogP) and water solubility (LogS), which are crucial for predicting the behavior of a compound in biological and environmental systems.

Once calculated, these descriptors can be used to build a mathematical model that correlates them with a specific activity or property. For instance, a QSPR model could predict properties like boiling point, melting point, or vapor pressure based on a set of calculated molecular descriptors.

Several computational tools and databases provide predicted physicochemical properties for chemical compounds, which can serve as the foundation for QSPR studies. The predicted properties for a related compound, 2,2-Difluoro-1-(4-methoxyphenyl)ethanone (B55888), offer insight into the types of data used in such models.

Predicted Physicochemical Properties for 2,2-Difluoro-1-(4-methoxyphenyl)ethanone

Property Predicted Value Unit
Polarizability 17.1 ų
Molar Refractivity 43.2 -
Molar Volume 156 -
Surface Tension 30.0 -
Density 1.20 g/cm³
Boiling Point 251 - 259 °C
Flash Point 115 °C
Melting Point 42.3 °C
Vapor Pressure 1.95e-2 - 2.08e-2 -
Henry's Law 3.63e-8 -
Water Solubility 1.50e-2 -
LogKow: Octanol-Water 2.01 -
LogKoa: Octanol-Air 4.87 -
Viscosity 2.84 -
Index of Refraction 1.47 -
Thermal Conductivity 132 -

This data is for a structurally similar compound and is used for illustrative purposes of the types of parameters considered in QSPR studies.

Similarly, computed descriptors are available for the related compound 2-Chloro-1-(4-methoxyphenyl)ethanone (B184251), which would be integral to any QSAR or QSPR analysis.

Computed Molecular Descriptors for 2-Chloro-1-(4-methoxyphenyl)ethanone

Descriptor Value
Molecular Weight 184.62 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 184.0291072 Da
Monoisotopic Mass 184.0291072 Da
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 151
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

This data is for a structurally similar compound and is used for illustrative purposes of the types of parameters considered in QSAR/QSPR studies. nih.gov

The development of a specific QSAR model for this compound would necessitate experimental data on its biological activity. By correlating this activity data with a range of calculated molecular descriptors, a predictive model could be established. Such a model would be invaluable for designing new derivatives with potentially enhanced or modified activities, thereby guiding synthetic chemistry efforts and reducing the need for extensive experimental screening.

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for Fluorinated Intermediates

The presence of both chlorine and fluorine atoms on the α-carbon, adjacent to a carbonyl group, imparts unique reactivity to 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone. This structure allows it to serve as a versatile building block for the creation of a wide array of fluorinated intermediates. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and the adjacent carbon atom, making them susceptible to nucleophilic attack.

The chlorine atom acts as a good leaving group, facilitating substitution reactions. This allows for the introduction of various functional groups, leading to the formation of more complex fluorinated molecules. This reactivity is crucial in medicinal chemistry and materials science, where the incorporation of fluorine can significantly alter a compound's properties, including metabolic stability, lipophilicity, and binding affinity. Halogenated acetophenones, the class to which this compound belongs, are well-established as crucial starting materials in the synthesis of heterocyclic compounds containing nitrogen, sulfur, or oxygen, which form the core of many pharmacologically active agents.

Reagent in Catalytic Transformations

While specific catalytic transformations involving this compound are not extensively detailed in publicly available research, the general class of α-haloacetophenones is known to participate in various catalyzed reactions. For instance, they are common substrates in Friedel-Crafts acylation reactions, typically catalyzed by Lewis acids like aluminum chloride, to form aryl ketones.

Furthermore, the reactive α-chloro group makes compounds of this nature suitable for cross-coupling reactions catalyzed by transition metals such as palladium or copper. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors.

Role in the Development of New Synthetic Methodologies

The unique reactivity of this compound and similar α-chloro-α,α-difluoro ketones contributes to the development of novel synthetic methodologies. These compounds provide a platform for exploring new chemical transformations and for constructing molecules that would be challenging to synthesize via other routes.

For example, the synthesis of related α-chloroacetophenones has been achieved through efficient, high-yield aqueous methods, highlighting a move towards more sustainable synthetic practices. The development of such methods is crucial for reducing the environmental impact of chemical synthesis. Research into the reactions of this specific compound could pave the way for new strategies to create selectively fluorinated organic molecules.

Contribution to Green Chemistry Principles Through Efficient Synthesis Routes

The synthesis and application of this compound can align with green chemistry principles through the development of efficient and atom-economical synthetic routes. Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Emerging Research Directions and Unexplored Avenues

Development of Highly Selective and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a major driver in modern synthetic chemistry. For a compound like 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone, this involves developing methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

Current synthetic approaches to analogous α-chloro-α,α-difluoroacetophenones often rely on multi-step sequences that may involve harsh reagents and challenging purification procedures. A common strategy involves the Friedel-Crafts acylation of an appropriate aromatic precursor followed by α-chlorination. While effective, these methods can generate significant waste and may lack the desired selectivity, leading to the formation of byproducts.

Future research is likely to focus on the development of more sustainable alternatives. One promising avenue is the exploration of catalytic methods that can achieve the desired transformation in a single step or with higher atom economy. For instance, the direct chlorodifluoroacetylation of anisole (B1667542) using a suitable catalyst could offer a more streamlined and environmentally benign route.

Biocatalysis represents another key area for sustainable synthesis. While not yet reported for this compound, studies on related ketones have demonstrated the potential of enzymatic reactions. For example, the asymmetric bioreduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) to the corresponding alcohol has been achieved with high enantioselectivity using a reductase enzyme in a deep eutectic solvent system. This highlights the potential for developing enzymatic methods for the synthesis or transformation of the target compound under mild and environmentally friendly conditions.

The table below summarizes potential sustainable synthetic strategies for this compound based on advancements with analogous compounds.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic Direct Chlorodifluoroacetylation- Higher atom economy- Reduced waste generation- Potentially fewer reaction steps- Development of a highly active and selective catalyst- Optimization of reaction conditions to avoid side reactions
Biocatalytic Synthesis/Transformation- Mild reaction conditions- High enantioselectivity- Use of renewable resources- Identification and engineering of suitable enzymes- Optimization of reaction media and conditions for biocatalyst stability and activity
Use of Greener Solvents- Reduced environmental impact- Improved safety profile- Ensuring sufficient solubility of reactants- Compatibility with reaction conditions

Mechanistic Probes for Complex Reaction Pathways

The unique electronic properties of the α-chloro-α,α-difluoroacetyl group make this compound a valuable tool for probing the mechanisms of complex organic reactions. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the α-carbon significantly influences the reactivity of the adjacent carbonyl group and the lability of the chlorine atom.

This compound can be employed to study the kinetics and thermodynamics of nucleophilic substitution reactions at the α-carbon. By systematically varying the nucleophile and reaction conditions, detailed insights into the transition state and the influence of the difluoromethyl group on reaction rates can be obtained.

Computational studies, in conjunction with experimental work, can provide a deeper understanding of the reaction mechanisms. Density functional theory (DFT) calculations can be used to model the reaction pathways, identify transition states, and predict the influence of various structural and environmental factors on the reaction outcomes.

Exploration of Novel Reactivity Patterns

Beyond its role as a simple building block, this compound holds potential for uncovering novel reactivity patterns. One of the most intriguing possibilities lies in its use as a precursor to difluorocarbene (:CF2) under basic conditions. The generation of this highly reactive intermediate opens up a wide range of synthetic possibilities, including the synthesis of difluoromethylated compounds and gem-difluorocyclopropanes.

The reaction of 2-chloro-2,2-difluoroacetophenone (B1203941) with phenols in the presence of a base has been shown to produce aryl difluoromethyl ethers, demonstrating its utility as a difluoromethylating agent. cas.cn It is highly probable that this compound would exhibit similar reactivity, providing access to a range of (4-methoxyphenyl)difluoromethyl ethers.

Further exploration could involve the reaction of this compound with a variety of nucleophiles to synthesize novel fluorinated heterocycles, which are of significant interest in medicinal chemistry. The combination of the reactive α-chloro-α,α-difluoro ketone moiety and the electronically modified phenyl ring makes it a versatile platform for the discovery of new chemical transformations.

The following table outlines potential novel reactions involving this compound.

Reaction TypePotential ProductsSynthetic Utility
Difluorocarbene GenerationDifluoromethyl ethers, gem-difluorocyclopropanesIntroduction of the difluoromethyl group, synthesis of strained ring systems
Cycloaddition ReactionsFluorinated heterocycles (e.g., oxazoles, imidazoles)Access to novel scaffolds for drug discovery and materials science
Cross-Coupling Reactionsα-Aryl-α,α-difluoro ketonesFormation of new carbon-carbon bonds and synthesis of complex fluorinated molecules

Integration into Flow Chemistry and Automation for Scalable Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for scalable and efficient production. Flow chemistry offers numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under conditions that are difficult to achieve in a flask.

For the synthesis of fluorinated compounds, which often involves hazardous reagents and exothermic reactions, flow chemistry provides a safer and more controlled environment. The continuous nature of flow reactors allows for the in situ generation and immediate consumption of reactive intermediates, minimizing the risks associated with their accumulation.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This can significantly accelerate the development of efficient and scalable processes for the production of this compound and its derivatives. Furthermore, the integration of in-line analytical techniques, such as NMR and mass spectrometry, can provide real-time monitoring of the reaction progress, allowing for precise control and optimization.

The development of a fully automated, multi-step flow synthesis of complex molecules from simple starting materials is a major goal in modern organic chemistry. This compound, as a versatile fluorinated building block, is an ideal candidate for incorporation into such automated platforms, paving the way for the on-demand synthesis of a wide range of valuable fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-2,2-difluoro-1-(4-methoxyphenyl)ethanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via halogenation or nucleophilic substitution. For example, bromination of 1-(4-methoxyphenyl)ethanone using bromine in chloroform under controlled conditions yields 2-bromo derivatives, which can be further fluorinated . Chlorination agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed for introducing chlorine substituents, with reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to optimize yield and purity . Temperature control (e.g., 0–25°C) and anhydrous solvents (e.g., THF) are critical for minimizing side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substituent positions and stereochemistry. For instance, ¹H NMR resolves methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.9–7.9 ppm), while ¹⁹F NMR identifies difluoro and chloro substituents . Infrared (IR) spectroscopy verifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F/C-Cl bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (±0.001 Da). Purity is confirmed via HPLC with UV detection at λ = 254 nm .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. For example, reactions with amines (e.g., benzylamine) in THF at 60°C yield Schiff bases, while thiols produce thioether derivatives . Kinetic studies show pseudo-first-order dependence on nucleophile concentration, with rate constants (k) increasing in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reaction kinetics and mechanisms of this compound?

  • Methodological Answer : Solvent polarity significantly impacts activation energy. In DMSO, the compound exhibits faster SN₂ kinetics due to stabilization of transition states, while non-polar solvents (e.g., toluene) favor radical pathways . Arrhenius plots derived from variable-temperature NMR (25–80°C) reveal activation energies (Eₐ) of ~50–70 kJ/mol for nucleophilic substitutions. Computational studies (DFT) model solvent effects on charge distribution .

Q. What strategies mitigate competing side reactions during multi-step syntheses involving this compound?

  • Methodological Answer : Protecting groups (e.g., silyl ethers for hydroxyl moieties) prevent undesired interactions during functionalization . Catalytic additives like tetrabutylammonium fluoride (TBAF) enhance regioselectivity in fluorination steps . Reaction monitoring via in-situ IR or Raman spectroscopy allows real-time adjustment of stoichiometry. For example, excess PCl₅ in chlorination steps is quenched with NaHCO₃ to avoid over-halogenation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations assess solvent interactions, while QSAR models correlate substituent effects with reaction rates . For instance, Fukui indices identify the carbonyl carbon as the most electrophilic site, aligning with experimental observations .

Q. What are the implications of fluorine substitution on the compound’s bioactivity and metabolic stability?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., human liver microsomes) show a half-life (t₁/₂) >4 hours for fluorinated derivatives vs. <1 hour for non-fluorinated analogs . Molecular docking studies reveal fluorine’s role in strengthening hydrophobic interactions with target enzymes (e.g., kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.